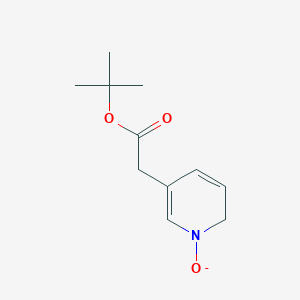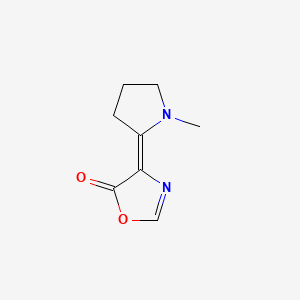![molecular formula C5H4F3N3O3 B1166911 Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m CAS No. 100402-52-6](/img/new.no-structure.jpg)
Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/‘-dithiobis[morpholine] is a complex organogold compound. This compound is characterized by the presence of a bicyclic heptane structure with a thiol group and a gold salt, which reacts with 4,4/’-dithiobis[morpholine]. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] involves several steps:
Formation of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-: This step involves the synthesis of the bicyclic heptane structure with a thiol group. The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the bicyclic structure.
Reaction with Gold Salt: The thiol group in the bicyclic structure reacts with a gold salt to form the organogold compound. This reaction is usually carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions.
Reaction with 4,4/'-dithiobis[morpholine]: The final step involves the reaction of the organogold compound with 4,4/'-dithiobis[morpholine]. This reaction is typically conducted under mild conditions to prevent the decomposition of the organogold compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is essential to maintain the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The gold salt can be reduced to elemental gold under certain conditions.
Substitution: The compound can undergo substitution reactions where the thiol group or the gold salt is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Elemental Gold: Formed from the reduction of the gold salt.
Substituted Compounds: Formed from substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve.
Biology
In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. The gold salt component can interact with thiol groups in proteins, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The gold component can be used to target specific cells or tissues, allowing for precise delivery of therapeutic agents.
Industry
In industry, the compound is used in the production of high-performance materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] involves the interaction of the gold salt with thiol groups. The gold salt can form strong bonds with sulfur atoms, which allows it to interact with thiol groups in proteins and other biological molecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: A similar compound with a bicyclic heptane structure but without the thiol group and gold salt.
4,4/'-dithiobis[morpholine]: A compound that reacts with the gold salt in the synthesis of the target compound.
Uniqueness
The uniqueness of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] lies in its combination of a bicyclic heptane structure, a thiol group, and a gold salt. This combination gives the compound unique chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
100402-52-6 |
|---|---|
Formule moléculaire |
C5H4F3N3O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4h-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-methylethyl)-,cis-](/img/structure/B1166837.png)

